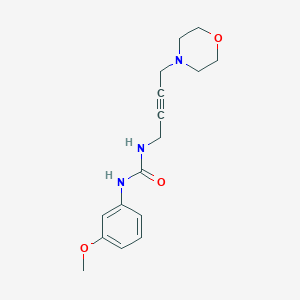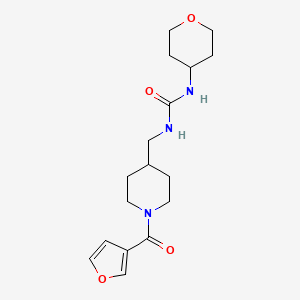
1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as FPYU, is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. FPYU is a urea-based compound that has been found to possess various biological activities, making it a promising candidate for the development of novel therapeutics.
Applications De Recherche Scientifique
Chemical Inhibitors and Enzyme Modulation
- Cytochrome P450 Inhibitors: Furan derivatives have been investigated for their selectivity and potency as chemical inhibitors of cytochrome P450 isoforms, crucial for drug metabolism and potential drug-drug interactions. Selective inhibitors like furafylline have been identified for specific CYP isoforms, highlighting the importance of furan derivatives in studying enzyme modulation and potential therapeutic applications (Khojasteh et al., 2011).
Biosensors and Analytical Applications
- Urea Biosensors: Urea-based compounds, due to their structural specificity, play a significant role in biosensor technology for detecting and quantifying urea concentrations. These biosensors are crucial in medical diagnostics for monitoring diseases related to nitrogen metabolism, utilizing various materials for enzyme immobilization and enhancing sensor performance (Botewad et al., 2021).
Antioxidant Properties and Radical Scavenging
- Chromones and Derivatives as Radical Scavengers: Compounds with a furan ring, such as chromones, are associated with significant antioxidant properties, helping neutralize active oxygen species and free radicals, thus preventing cell impairment and various diseases. The presence of a furan ring contributes to the radical scavenging activity of these compounds (Yadav et al., 2014).
Metabolic Studies
- Metabolic Abnormalities in Chronic Conditions: Studies involving urea and its metabolites have provided insights into the metabolic abnormalities observed in chronic kidney disease (CKD) and diabetes. Uremic toxins, including urea derivatives, play a role in disrupting glucose homeostasis, offering a perspective on the interplay between metabolism and chronic conditions (Koppe et al., 2018).
Chemical Synthesis and Modification
- Xylan Derivatives: The chemical modification of biopolymers using furan derivatives, such as in the synthesis of xylan esters, demonstrates the application potential of furan-containing compounds in creating biopolymers with specific properties. These modifications impact product structure and applications, including drug delivery (Petzold-Welcke et al., 2014).
Propriétés
IUPAC Name |
1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c21-16(14-3-8-24-12-14)20-6-1-13(2-7-20)11-18-17(22)19-15-4-9-23-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQOPFATQGPKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


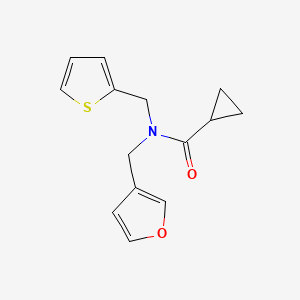
![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)
![2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2635377.png)
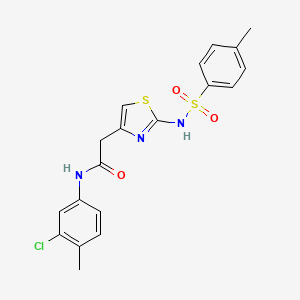
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2635380.png)
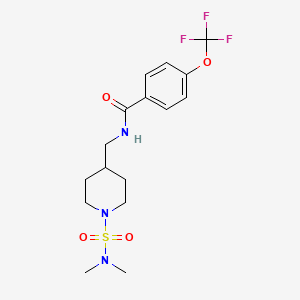
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)
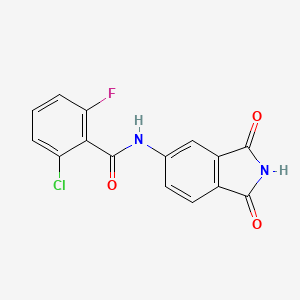
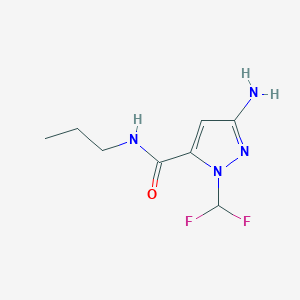
![4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)
![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
![N-(3,4-dimethoxyphenyl)-N'-(5-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2635392.png)
